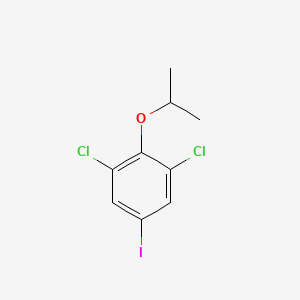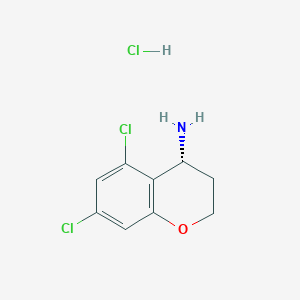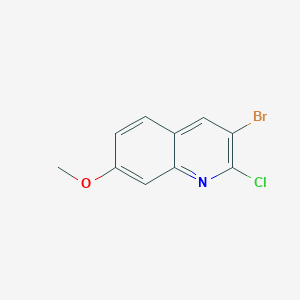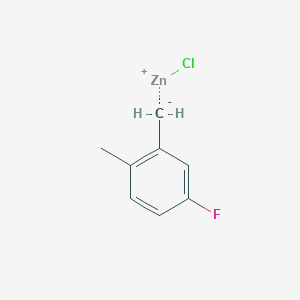
1,3-Dichloro-5-iodo-2-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H9Cl2IO. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and an isopropoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-iodo-2-isopropoxybenzene can be synthesized through a multi-step process involving the following key steps:
-
Halogenation: : The introduction of chlorine and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be performed using chlorine gas (Cl2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3). Iodination can be carried out using iodine (I2) and an oxidizing agent like nitric acid (HNO3).
-
Isopropoxylation: : The introduction of the isopropoxy group can be achieved through a nucleophilic substitution reaction. This can be done by reacting the halogenated benzene derivative with isopropyl alcohol (C3H8O) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and isopropoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-5-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium iodide (KI).
-
Oxidation Reactions: : The isopropoxy group can be oxidized to form corresponding carbonyl compounds. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for this purpose.
-
Reduction Reactions: : The compound can undergo reduction reactions to remove halogen atoms or reduce the isopropoxy group. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium iodide (KI), and other nucleophiles.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Substitution: Various substituted benzene derivatives.
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Dehalogenated benzene derivatives and alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-5-iodo-2-isopropoxybenzene has several scientific research applications, including:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and oxidation reactions on a benzene ring.
-
Biology: : The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its halogenated structure is of interest in the design of enzyme inhibitors and receptor ligands.
-
Medicine: : Research into the compound’s potential therapeutic applications includes its use as a precursor for drug development. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
-
Industry: : The compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-5-iodo-2-isopropoxybenzene involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the isopropoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-2-iodobenzene: Lacks the isopropoxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
1,3-Dichloro-5-iodobenzene: Similar structure but without the isopropoxy group, affecting its solubility and reactivity.
1,3-Dichloro-2-isopropoxybenzene: Lacks the iodine atom, which may reduce its ability to participate in halogen bonding.
Uniqueness
1,3-Dichloro-5-iodo-2-isopropoxybenzene is unique due to the presence of both halogen atoms and the isopropoxy group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H9Cl2IO |
|---|---|
Molekulargewicht |
330.97 g/mol |
IUPAC-Name |
1,3-dichloro-5-iodo-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9Cl2IO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3 |
InChI-Schlüssel |
KZCWOVOPAUNILA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1Cl)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(5-Sec-butyl-[1,2,4]oxadiazol-3-yl)tetrahydropyran-4-carboxylic acid](/img/structure/B13904611.png)


![tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13904634.png)





![7-[3,5-Dihydroxy-2-(3-hydroxyocta-1,5-dienyl)cyclopentyl]-6-oxoheptanoic acid](/img/structure/B13904660.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16Z,18R,19S,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904662.png)
